N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide
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Overview
Description
N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyridine ring followed by the introduction of the trifluoromethyl and chlorine substituents. The thiazole ring is then constructed, and the carboxamide group is introduced in the final step. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, ultimately resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A related compound with similar structural features but lacking the thiazole and carboxamide groups.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: Another compound with a trifluoromethyl-pyridine core, used as an inhibitor of bacterial enzymes.
Uniqueness
N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiazole and carboxamide groups contribute to its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C12H8ClF3N4O2S |
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Molecular Weight |
364.73 g/mol |
IUPAC Name |
N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H8ClF3N4O2S/c1-5(20-22)11-18-4-8(23-11)10(21)19-9-2-6(12(14,15)16)7(13)3-17-9/h2-4,22H,1H3,(H,17,19,21)/b20-5- |
InChI Key |
VBQTVLRYOLZCJR-SDPNRITHSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl |
Canonical SMILES |
CC(=NO)C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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